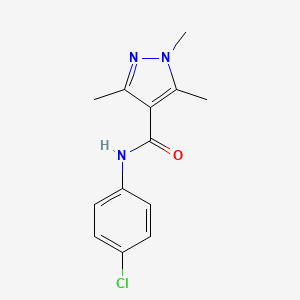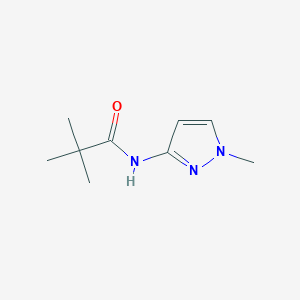![molecular formula C15H19N3O B7474294 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, also known as CAY10505, is a synthetic compound that has gained attention for its potential application in scientific research.
Mecanismo De Acción
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by binding to and modulating the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β activity, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Induction of cell cycle arrest and apoptosis
- Neuroprotective effects
- Improvement of cognitive function
- Modulation of cellular processes, including cell growth, differentiation, and apoptosis
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments include its high purity, specificity for GSK-3β, and potential application in various research areas. However, some limitations of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, including:
- Further investigation of its potential application in cancer research and neuroscience
- Development of more cost-effective synthesis methods
- Investigation of its potential application in other research areas, such as immunology and infectious diseases
- Development of more specific and potent GSK-3β inhibitors based on the structure of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
In conclusion, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide is a synthetic compound that has potential application in various scientific research areas. Its synthesis method yields a high purity of the compound, making it suitable for lab experiments. 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by inhibiting GSK-3β activity, and has been shown to have various biochemical and physiological effects. Although there are some limitations to using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide involves the reaction of 4-methylbenzylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. This method yields a high purity of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have potential application in various scientific research areas, including cancer research and neuroscience. In cancer research, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYZDBBOJASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

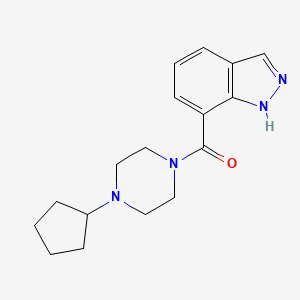
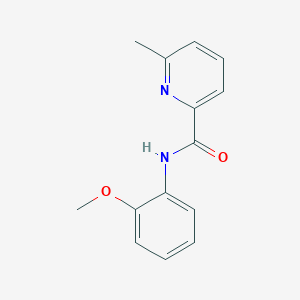
![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
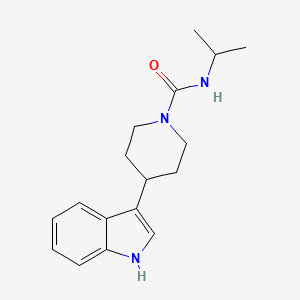
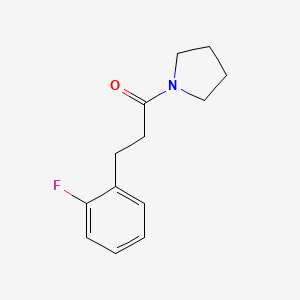
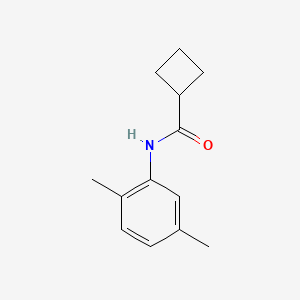
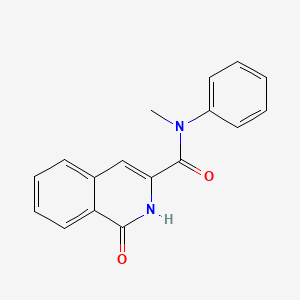
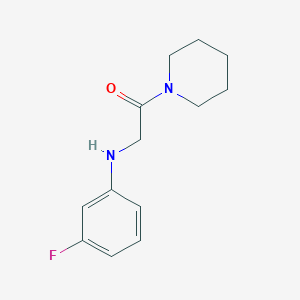
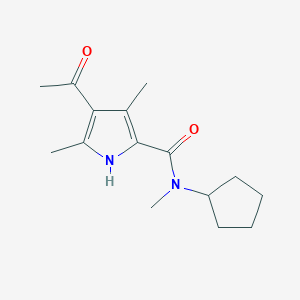
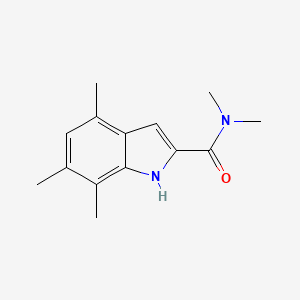
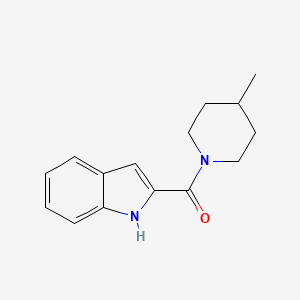
![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
